Chemical structure and properties of Ethyl (3-fluoro-2-pyridyl)acetate
Chemical structure and properties of Ethyl (3-fluoro-2-pyridyl)acetate
The following is an in-depth technical guide on the chemical structure, synthesis, and applications of Ethyl (3-fluoro-2-pyridyl)acetate, designed for researchers and drug development professionals.
CAS Registry Number: 940933-40-4 Role: Fluorinated Heterocyclic Building Block for Medicinal Chemistry[1]
Executive Summary
Ethyl (3-fluoro-2-pyridyl)acetate is a specialized fluorinated pyridine derivative used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its structural core—a pyridine ring substituted with a fluorine atom at the C3 position and an acetate moiety at the C2 position—offers unique electronic and steric properties. The fluorine atom serves as a bioisostere for hydrogen or a hydroxyl group while blocking metabolic oxidation at the vulnerable C3 position. This compound is a critical precursor in the development of Adenosine Receptor Antagonists and Kinetic Stabilizers for Immunoglobulin Light Chains , making it a high-value scaffold in oncology and immunology research.[1]
Chemical Identity & Structural Analysis[1][3][4][5]
Nomenclature and Identifiers[1][5]
-
IUPAC Name: Ethyl 2-(3-fluoropyridin-2-yl)acetate[1]
-
Common Names: Ethyl (3-fluoro-2-pyridyl)acetate; (3-Fluoro-pyridin-2-yl)-acetic acid ethyl ester[1]
-
MDL Number: MFCD22552586[3]
-
Molecular Formula: C
H FNO -
SMILES: CCOC(=O)CC1=C(F)C=CC=N1
Structural Properties
The molecule features a 2,3-disubstituted pyridine ring .[1]
-
Electronic Effect: The fluorine atom at C3 is highly electronegative (
), exerting a strong inductive electron-withdrawing effect (-I) on the pyridine ring and the adjacent methylene group.[1] This increases the acidity of the -methylene protons ( -COOEt) compared to the non-fluorinated analog, facilitating deprotonation and subsequent alkylation reactions.[1] -
Steric Influence: The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to mimic hydrogen sterically while dramatically altering electronic distribution (bioisosterism).
-
Conformation: The proximity of the fluorine to the acetate side chain can induce specific conformational preferences due to dipole-dipole interactions, potentially influencing binding affinity in protein active sites.[1]
Physicochemical Properties[8][9][10][11][12][13]
| Property | Value / Description | Note |
| Molecular Weight | 183.18 g/mol | |
| Physical State | Liquid or Low-melting Solid | Typically an oil at RT |
| Boiling Point | ~245°C (Predicted) | ~100-110°C @ 1-2 mmHg |
| Density | 1.18 ± 0.06 g/cm³ | Predicted based on structure |
| LogP | 1.45 | Lipophilic, suitable for CNS penetration |
| pKa (Conjugate Acid) | ~0.5 (Pyridine N) | Fluorine reduces basicity of N |
| Solubility | Soluble in DCM, EtOAc, DMSO | Sparingly soluble in water |
Synthetic Pathways
The synthesis of Ethyl (3-fluoro-2-pyridyl)acetate is non-trivial due to the deactivated nature of the pyridine ring.[1] The most robust industrial route involves a nucleophilic aromatic substitution (S
Primary Route: Malonate Displacement
This protocol utilizes the high acidity of diethyl malonate to displace a leaving group (typically Bromine) at the C2 position of the pyridine ring.
Step 1: Coupling
-
Reagents: 2-Bromo-3-fluoropyridine, Diethyl malonate, Cs
CO (Base), CuI (Catalyst).[1][5] -
Solvent: 1,4-Dioxane or Toluene.[1]
-
Mechanism: Copper-catalyzed cross-coupling (Ullmann-type) or S
Ar if the ring is sufficiently activated.[1] The 3-fluoro group activates the C2 position for nucleophilic attack.[1] -
Intermediate: Diethyl 2-(3-fluoropyridin-2-yl)malonate.[1]
Step 2: Decarboxylation (Krapcho Conditions)
-
Reagents: NaCl or LiCl, Water (1 eq), DMSO.
-
Conditions: Heat to 130-150°C.[1]
-
Mechanism: The halide ion attacks the ethyl group of one ester, generating the carboxylate, which spontaneously decarboxylates to form the mono-ester.
Visualization of Synthesis Workflow
Caption: Two-step synthesis via copper-catalyzed malonate coupling followed by Krapcho decarboxylation.
Reactivity Profile & Applications
The versatility of Ethyl (3-fluoro-2-pyridyl)acetate lies in its bifunctional nature: the reactive ester group and the modifiable pyridine ring.[1]
Key Chemical Transformations[1]
-
Hydrazide Formation: Reaction with hydrazine hydrate yields 2-(3-fluoropyridin-2-yl)acetohydrazide , a key intermediate for forming 1,2,4-triazole rings found in adenosine receptor antagonists.[1]
-
Alpha-Alkylation: The methylene group (
-CH ) is acidic.[1] Treatment with a base (NaH, LiHMDS) allows for alkylation, introducing chirality or complex side chains. -
Reduction: The ester can be reduced to the alcohol (2-(3-fluoropyridin-2-yl)ethanol ) using LiAlH
or NaBH /CaCl , useful for ether synthesis.[1]
Medicinal Chemistry Applications[1][3][12][13][14][15]
-
Adenosine Receptor Antagonists (A2a/A2b): The 3-fluoro-2-pyridyl motif is critical in designing antagonists for cancer immunotherapy.[1] The fluorine atom blocks metabolic oxidation (CYP450) at the C3 position, extending the half-life of the drug.
-
Amyloid Stabilizers: Derivatives of this scaffold have been identified as kinetic stabilizers for immunoglobulin light chains, preventing the misfolding associated with AL amyloidosis.
Reactivity Pathway Diagram[1]
Caption: Divergent synthesis pathways from the ethyl ester core.
Handling and Safety
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ester is susceptible to hydrolysis if exposed to moisture over long periods.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors.
References
-
Accela ChemBio. (n.d.). Ethyl (3-Fluoro-2-pyridyl)acetate Product Data. Retrieved from
-
Zhuting, N., et al. (2021). Triazole compounds as adenosine receptor antagonists. World Intellectual Property Organization Patent WO2021156439A1.[1] Retrieved from
-
Kelly, J. W., et al. (2024). Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. Journal of Medicinal Chemistry. Retrieved from
-
Alchimica. (n.d.). Product Catalog: CAS 940933-40-4.[1][2][3][4] Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CAS/ID No. 940933-40-4 | Alchimica [shop.alchimica.cz]
- 3. SY267155,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1349717-04-9,3-Bromo-2-chloro-4-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. WO2021156439A1 - Triazole compounds as adenosine receptor antagonists - Google Patents [patents.google.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]





